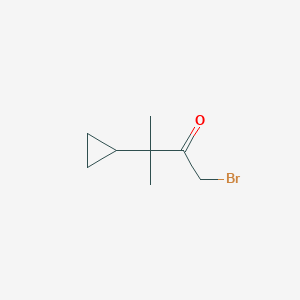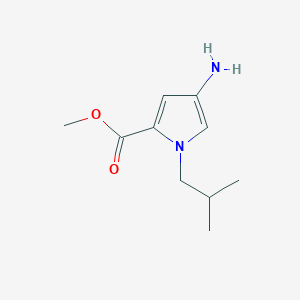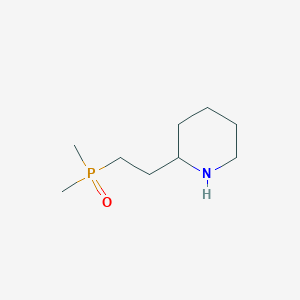
1,5-Diaminopentan-3-oldihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diaminopentan-3-oldihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2O and a molecular weight of 191.1 g/mol . It is a derivative of 1,5-diaminopentane, featuring an additional hydroxyl group at the third carbon position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diaminopentan-3-oldihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1,5-diaminopentane with an appropriate oxidizing agent to introduce the hydroxyl group at the third carbon position. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diaminopentan-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to 1,5-diaminopentane.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound. These products can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
1,5-Diaminopentan-3-oldihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,5-diaminopentan-3-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, protein folding, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,5-diaminopentan-3-oldihydrochloride include:
1,5-Diaminopentane: Lacks the hydroxyl group at the third carbon position.
1,4-Diaminobutane: Shorter carbon chain with similar amino functionality.
Cadaverine (1,5-Diaminopentane): Structurally similar but without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C5H16Cl2N2O |
|---|---|
Peso molecular |
191.10 g/mol |
Nombre IUPAC |
1,5-diaminopentan-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c6-3-1-5(8)2-4-7;;/h5,8H,1-4,6-7H2;2*1H |
Clave InChI |
OVRQUXRUWWRMST-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(CCN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


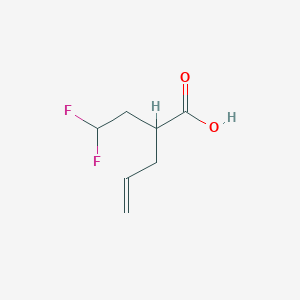
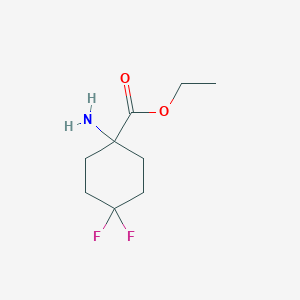
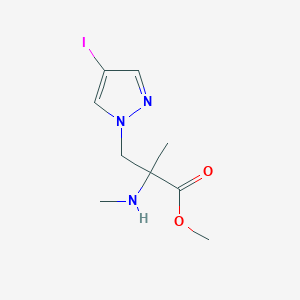
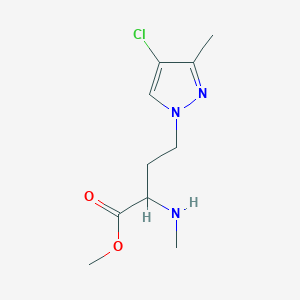
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)

![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
